

# 6-Ethoxynaphthalen-2-amine chemical properties

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## Compound of Interest

Compound Name: 6-Ethoxynaphthalen-2-amine

Cat. No.: B1499120

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An In-depth Technical Guide to the Chemical Properties of **6-Ethoxynaphthalen-2-amine**

## Abstract

**6-Ethoxynaphthalen-2-amine** is an aromatic organic compound featuring a naphthalene core substituted with both an ethoxy and an amino group. This unique substitution pattern imparts a blend of properties that make it a valuable intermediate in various fields of chemical synthesis. Its rigid, planar naphthalene scaffold is a desirable feature in the design of new therapeutic agents and materials.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic profile, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development. All presented data is substantiated by authoritative sources to ensure scientific integrity.

## Chemical Identity and Physicochemical Properties

Proper identification and an understanding of the fundamental physicochemical properties are paramount for the effective use of any chemical compound. **6-Ethoxynaphthalen-2-amine**, also known by its synonym 2-Amino-6-ethoxynaphthalene, is characterized by the molecular formula  $C_{12}H_{13}NO$ . [2][3] The presence of an amino group allows for hydrogen bonding, while the ethoxy group adds hydrophobic character, influencing its solubility and reactivity.[3]

Below is the chemical structure of **6-Ethoxynaphthalen-2-amine**, rendered to illustrate the spatial arrangement of its functional groups.

Caption: Chemical structure of **6-Ethoxynaphthalen-2-amine**.

Table 1: Physicochemical Properties of **6-Ethoxynaphthalen-2-amine**

Property	Value	Source
IUPAC Name	<b>6-ethoxynaphthalen-2-amine</b>	[2]
CAS Number	293733-21-8	[2][3]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> NO	[2][3]
Molecular Weight	187.24 g/mol	[2][3]
Monoisotopic Mass	187.099714038 Da	[2]
Appearance	Solid, beige crystals	[3]
Solubility	Soluble in organic solvents; low solubility in water.	[3][4]
XLogP3	2.8	[2]
Topological Polar Surface Area	35.3 Å <sup>2</sup>	[2][5]
Hydrogen Bond Donor Count	1	[2][5]

| Hydrogen Bond Acceptor Count| 2 [[2][5] |

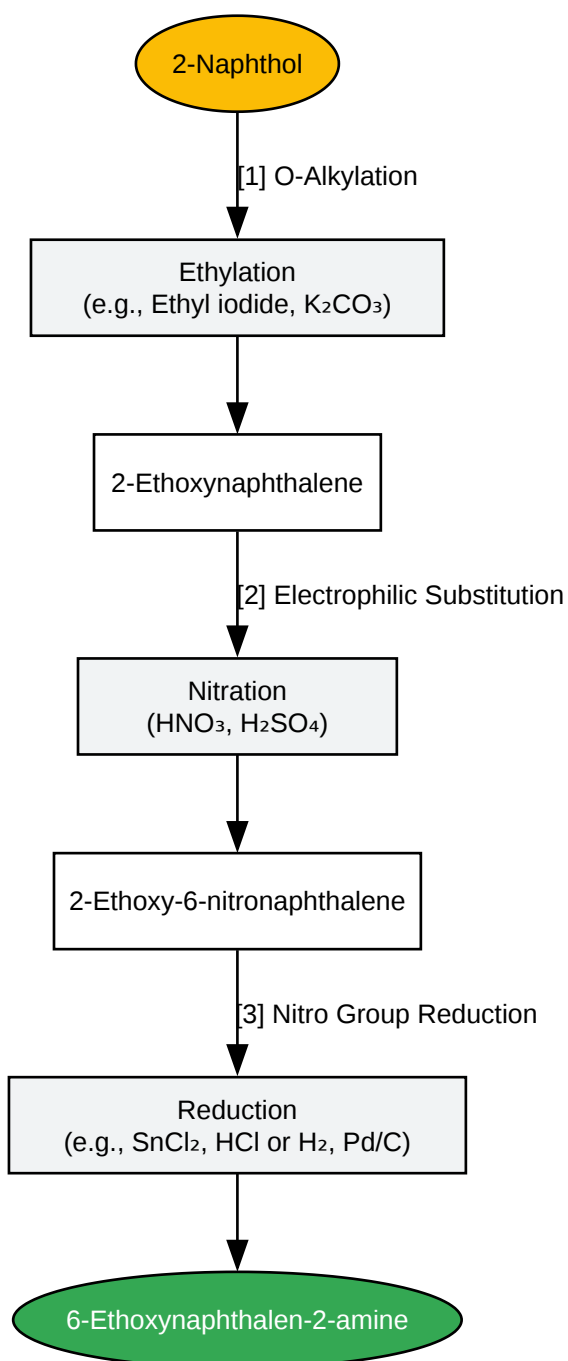
## Synthesis and Manufacturing

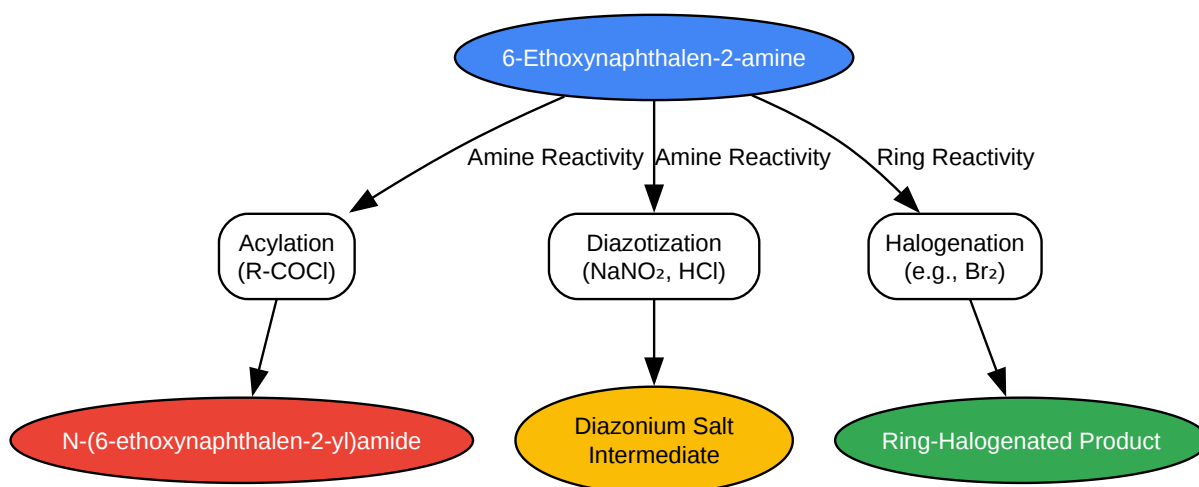
While specific, scaled-up manufacturing protocols for **6-Ethoxynaphthalen-2-amine** are proprietary, a logical and well-established synthetic route can be devised from readily available starting materials based on fundamental organic chemistry principles. A plausible pathway starts with 2-naphthol, which is first ethylated to form 2-ethoxynaphthalene, followed by electrophilic nitration and subsequent reduction of the nitro group to the desired primary amine.

The choice of this pathway is dictated by the directing effects of the substituents. The hydroxyl group of 2-naphthol is highly activating, making direct nitration difficult to control. Ethylation to

the less-activating ethoxy ether provides better control over the subsequent nitration step.<sup>[6]</sup>

The final reduction of the nitro group is a standard and high-yielding transformation.





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## References

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